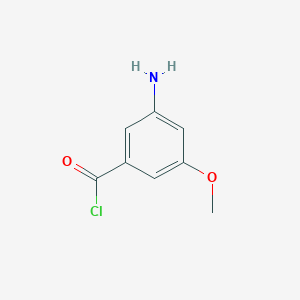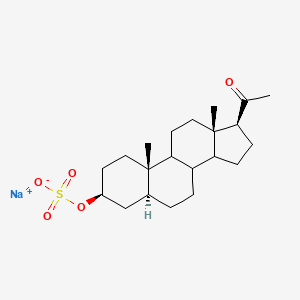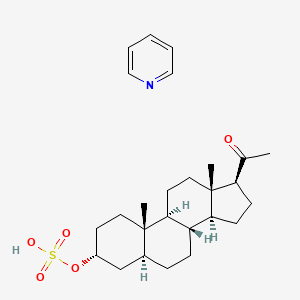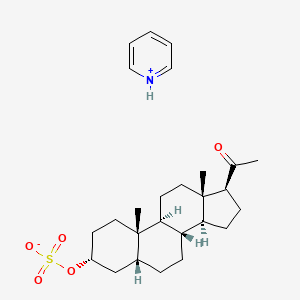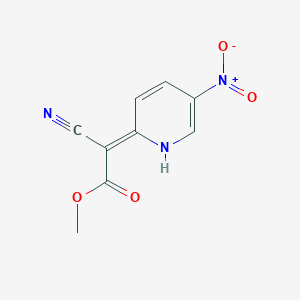![molecular formula C₃₄H₆₀O₅SSi₂ B1146056 4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde CAS No. 266686-81-1](/img/structure/B1146056.png)
4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules that are of interest due to their complex structures and potential for unique chemical properties and reactions. The synthesis and study of such molecules often involve advanced techniques in organic chemistry and materials science.
Synthesis Analysis
Synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of bis(heteroatom-substituted) carbenes and related molecules involves the thermal generation of carbenes from 2,5-dihydro-1,3,4-oxadiazoles, demonstrating a method for producing molecules with complex substituents (Warkentin, 2009).
Molecular Structure Analysis
The study of molecular structures often utilizes X-ray crystallography, NMR spectroscopy, and computational chemistry techniques. For example, the molecular structure of complexes can reveal information about the arrangement of atoms and the stereochemistry of the molecule, which is crucial for understanding its chemical behavior (Rit et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of complex molecules depend on their functional groups and molecular structure. For instance, the reactivity of carbenes with electrophilic functional groups can lead to a variety of reaction products, demonstrating the diverse chemical behavior of these molecules (Warkentin, 2009).
Physical Properties Analysis
The physical properties of complex molecules, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the solubility in different solvents and the ability to form crystals can be studied using solubility tests and X-ray crystallography (Ebersbach et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of complex molecules. Studies on reactions with stilbenes and related derivatives provide insights into the mechanisms of formation of acetals and the rearrangement reactions that can occur (Tadros et al., 1976).
科学的研究の応用
Synthesis of Complex Molecules
Research efforts like those described by Herrera et al. (2003) and Snyder et al. (2003) highlight the synthesis of complex molecules from simpler organic substrates, utilizing similar multifunctional reagents for creating cyclic and acyclic structures. These methodologies could potentially apply to the synthesis of the specified compound, emphasizing the importance of tert-butyl and dimethylsilyl groups in protecting reactive sites during synthesis and functionalization processes. Such strategies are instrumental in synthesizing anellated carbasugars and dioxaphosphocin derivatives, showcasing the utility of these approaches in creating bioactive molecules and materials with specific properties (Herrera et al., 2003); (Snyder et al., 2003).
Catalytic Applications
The compound's structural features, particularly the presence of tert-butyl and dimethylsilyl groups, hint at its potential role in catalysis, similar to the dioxidomolybdenum(VI) complexes explored by Maurya et al. (2016). These complexes, featuring tert-butyl and dimethylphenol components, are used in catalytic oxygen atom transfer and oxidation reactions, suggesting that the compound could serve as a ligand or a catalyst in similar oxidative transformations, benefiting from its structural rigidity and electronic properties (Maurya et al., 2016).
Material Science Applications
Compounds with intricate organic frameworks, such as the one described, are of interest in material science for their potential electrochromic properties and ability to form stable, functional materials. For instance, Ishigaki et al. (2022) synthesized and studied the electrochromic behavior of dibenzothiepin derivatives, revealing how structural modifications can impact their redox properties and transition geometries. This research indicates possible applications of the specified compound in developing new organic electrochromic materials that respond to electrical stimuli, with potential uses in smart windows, displays, and sensors (Ishigaki et al., 2022).
特性
IUPAC Name |
(2S)-2-[(1R,3aS,4E,7aR)-4-[[(4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60O5SSi2/c1-23(21-35)28-15-16-29-24(14-13-17-34(28,29)8)18-31-26-19-25(38-41(9,10)32(2,3)4)20-30(27(26)22-40(31,36)37)39-42(11,12)33(5,6)7/h18,21,23,25,28-31H,13-17,19-20,22H2,1-12H3/b24-18+/t23-,25-,28-,29+,30+,31?,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARWZJUOPFZIOB-XCBWITLLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCCC2=CC3C4=C(CS3(=O)=O)C(CC(C4)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C3C4=C(CS3(=O)=O)[C@H](C[C@@H](C4)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60O5SSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

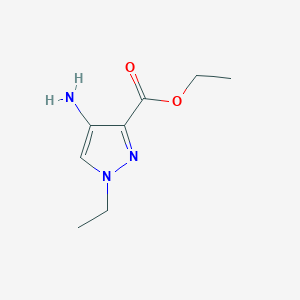
![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)

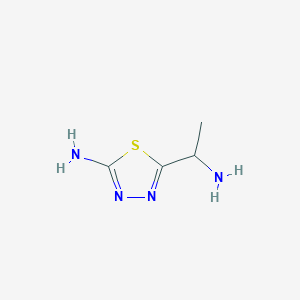
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)
